molecular formula C53H102O6 B1208165 Octadecanoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester CAS No. 2177-97-1

Octadecanoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester

Cat. No. B1208165
CAS RN: 2177-97-1
M. Wt: 835.4 g/mol
InChI Key: QRJMBNGGFSPTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex esters related to "Octadecanoic acid" derivatives involves various chemical reactions, including esterification and hydroxylation processes. For instance, studies on the synthesis of related esters under solvent-free conditions have shown that esterification of pentaerythritol and isocaprylic acid can be efficiently conducted, demonstrating the flexibility and efficiency of synthesizing complex esters in an environmentally friendly manner (Suk-Eun Na & Gong Guo-liang, 2009).

Molecular Structure Analysis

The molecular structure of esters like "Octadecanoic acid" derivatives has been characterized using various analytical techniques. Techniques such as GC-MS, TLC, and HPTLC have been employed to confirm the structure and molecular weight of similar compounds, highlighting the importance of precise analytical methods in understanding the detailed structure of complex molecules (S. Sudharsan et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving "Octadecanoic acid" derivatives, such as nucleophilic acyl substitutions of esters with protic nucleophiles, have been extensively studied. These reactions are facilitated by catalysts like oxotitanium acetylacetonate and vanadyl chloride, showcasing the compound's reactivity and potential for various chemical transformations (Chien-Tien Chen et al., 2005).

Physical Properties Analysis

The physical properties of "Octadecanoic acid" derivatives, including phase behavior and surface characteristics, have been explored through studies on Langmuir monolayers. For example, research on fatty acid, ester, and alcohol mixtures by Brewster-angle microscopy has provided insights into the phase diagrams and interactions at the molecular level, emphasizing the importance of understanding the physical properties of these compounds (Ellis Teer et al., 1997).

Chemical Properties Analysis

The chemical properties of esters related to "Octadecanoic acid" involve their reactivity in various chemical reactions. Studies on nucleophilic acyl substitutions have highlighted the versatility of these compounds in reacting with protic nucleophiles, leading to a wide range of products. This reactivity is crucial for the synthesis of complex molecules and the development of new materials and chemicals (Chien-Tien Chen et al., 2005).

Scientific Research Applications

Isolation and Characterization

  • Octadecanoic acid, as a methyl ester, was isolated from the root of fenugreek using ethyl acetate in the hydroponics method. Its structure was confirmed by GC-MS, and it showed strong antibacterial activity against B. subtilis and P. aeruginosa, and weak activity against S. aureus and E. coli. This indicates its potential as an antibacterial agent (Sudharsan et al., 2011).

Phase Diagrams in Langmuir Monolayers

  • The phase diagrams of Langmuir monolayers of octadecanoic acid with various esters were studied using Brewster-angle microscopy. This research is significant for understanding the behavior of fatty acids and their derivatives in monolayers, with implications for surface chemistry and material science (Teer et al., 1997).

Nucleophilic Acyl Substitution Reactions

  • Octadecanoic acid esters were used in nucleophilic acyl substitution reactions, facilitated by oxometallic catalysts. This research is relevant for chemical synthesis, demonstrating the utility of these esters in producing a range of chemicals, including pharmaceuticals and plastic additives (Chen et al., 2005).

Solubility in Polyvinylchloride

  • The solubility of octadecanoic acid esters in polyvinylchloride (PVC) was studied, showing a decrease in solubility with increasing chain length of the esters. This research is important for understanding the interactions between such esters and polymers, with implications for materials science and engineering (Pizzoli et al., 1982).

Phytochemical Screening

  • Octadecanoic acid esters were identified in various plant extracts, suggesting their role in the bioactive profile of these plants. This is significant for the development of herbal drugs and understanding plant biochemistry (Arora & Kumar, 2018).

Chemical Investigation of Plant Species

  • Methyl esters of octadecanoic acid were isolated from the stem bark of Trema orientalis, contributing to the chemical characterization of this plant. This research aids in the exploration of natural products for potential pharmaceutical applications (Malek et al., 2005).

Derivatization and Characterization

  • The synthesis and characterization of derivatives of keto fatty acids, including octadecanoic acid esters, were studied. This research is essential for the development of new chemical compounds with potential applications in various industries (Ahmad et al., 1984).

Bio-based Plasticizers in PVC Formulations

  • Octadecanoic acid esters were evaluated as bio-based plasticizers in PVC formulations. This research is crucial for developing eco-friendly plasticizers that could replace traditional phthalates, contributing to more sustainable material production (Omrani et al., 2016).

Safety And Hazards

The safety and hazards associated with Octadecanoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester are not specified in the available sources. As a research chemical, it should be handled with appropriate safety precautions.


Future Directions

The future directions for research on Octadecanoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester are not specified in the available sources. Given its complex structure and potential for various chemical reactions, it may be of interest in fields such as organic synthesis, materials science, and biochemistry.


Please note that this information is based on the available sources and there may be additional information not covered in this analysis. For more detailed information, please refer to specific scientific literature and databases.


properties

IUPAC Name

1,3-di(hexadecanoyloxy)propan-2-yl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJMBNGGFSPTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H102O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(16:0/18:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0043913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Octadecanoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Octadecanoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Octadecanoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Reactant of Route 3
Reactant of Route 3
Octadecanoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Reactant of Route 4
Reactant of Route 4
Octadecanoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Octadecanoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Reactant of Route 6
Reactant of Route 6
Octadecanoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester

Citations

For This Compound
1
Citations
KO Ganiyat, AO Patricia, FA Sunday - European Journal of …, 2011 - researchgate.net
The colourless essential oils, with characteristic smell obtained by hydrodistillation from fresh leaves and stems of Dieffenbachia picta (Araceae) were analysed by GC and GC/MS. A …
Number of citations: 26 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.